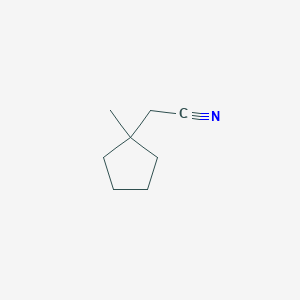

2-(1-Methylcyclopentyl)acetonitrile

Description

Significance as a Synthetic Building Block and Intermediate in Organic Chemistry

2-(1-Methylcyclopentyl)acetonitrile serves as a valuable, albeit specialized, synthetic building block in organic chemistry. Its primary role is to introduce the 1-methylcyclopentyl fragment into a larger molecular structure. The true synthetic utility of this compound lies in the reactivity of its cyanomethyl group (-CH₂CN).

The methylene (B1212753) protons adjacent to the nitrile group are acidic (the pKa of acetonitrile (B52724) itself is about 31 in DMSO), meaning they can be removed by a suitable base to form a stabilized carbanion. mdpi.com This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylation with alkyl halides or addition to carbonyl compounds (aldehydes and ketones). This reactivity allows chemists to construct more complex carbon skeletons.

Furthermore, the nitrile group itself is a versatile functional group that can be transformed into other important chemical moieties.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-(1-methylcyclopentyl)acetic acid) or an amide (2-(1-methylcyclopentyl)acetamide).

Reduction: The nitrile can be reduced, for example using lithium aluminum hydride, to afford a primary amine (2-(1-methylcyclopentyl)ethanamine).

These transformations make this compound a useful intermediate, providing a two-carbon extension from a precursor that can be subsequently converted into an acid, amide, or amine, all of which are common functionalities in pharmaceuticals and other fine chemicals. A potential synthetic route to this compound could involve the reaction of 1-methylcyclopentyl halide or a related alcohol derivative with a cyanide salt, a common method for nitrile synthesis. orgsyn.org

Overview of Acetonitrile Derivatives in Complex Molecule Synthesis

Acetonitrile (CH₃CN) and its derivatives are fundamental components in the toolkit of synthetic organic chemistry. wikipedia.org Beyond its widespread use as a polar aprotic solvent for a vast range of reactions, acetonitrile serves as a versatile two-carbon building block. wikipedia.orgwikipedia.orgresearchgate.net The term "acetonitrile derivatives" encompasses a broad class of compounds where one or more of the methyl protons are replaced by other organic groups, as seen in this compound.

The reactivity of acetonitrile can be harnessed in several ways:

As a Nucleophile: Deprotonation of acetonitrile generates the ⁻CH₂CN anion, a potent nucleophile for creating new C-C bonds. mdpi.com

As a Radical Precursor: Cleavage of the C-H bond can generate a •CH₂CN radical, which participates in various radical-mediated reactions. mdpi.com

In Ritter Reactions: In the presence of a strong acid, acetonitrile can act as a nucleophile to trap carbocations, forming N-substituted amides. This is a powerful method for installing an acetamido group. commonorganicchemistry.com

In Cyclizations: Acetonitrile can be a component in the construction of heterocyclic rings, such as pyridines and pyrimidines, by reacting with other unsaturated substrates. mdpi.com

The cyanomethylation of molecules—the addition of a -CH₂CN group—is a key strategy for extending carbon chains and introducing a functional group handle that can be further elaborated. organic-chemistry.org Research has demonstrated numerous methods for the cyanomethylation of alcohols, imines, and other substrates using acetonitrile, often catalyzed by transition metals like copper, manganese, or iron. mdpi.comorganic-chemistry.org This broad utility underscores the importance of acetonitrile derivatives as intermediates in the synthesis of complex natural products, pharmaceuticals, and materials.

Structural Features and Stereochemical Considerations of the 1-Methylcyclopentyl Moiety

The 1-methylcyclopentyl group is the defining structural feature of this compound, imparting specific steric and conformational properties to the molecule. Unlike cyclohexane, which has a relatively rigid chair conformation, the cyclopentane (B165970) ring is in a constant state of flux, rapidly interconverting between two primary non-planar conformations: the envelope and the half-chair . pressbooks.pub

Envelope Conformation: Four of the carbon atoms are in a plane, with the fifth carbon atom puckered out of the plane.

Half-Chair Conformation: Three carbon atoms are coplanar, with one atom puckered above the plane and another below it.

This flexibility is a result of the ring's attempt to minimize both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). pressbooks.pub

In this compound, the carbon atom at position 1 is a quaternary center, as it is bonded to four other non-hydrogen groups: a methyl group, a cyanomethyl group, and two carbon atoms of the cyclopentane ring. This has a key stereochemical consequence: the molecule itself is achiral because it possesses a plane of symmetry that passes through the C1 carbon, the methyl group, and the cyanomethyl group, bisecting the cyclopentane ring. Stereoisomers like enantiomers or diastereomers are not possible for this specific compound unless a chiral center is introduced elsewhere in a derivative. youtube.comtru.ca

However, the presence of the bulky 1-methylcyclopentyl group provides significant steric hindrance around the reactive cyanomethyl group, which can influence its reaction rates and selectivity in synthetic applications.

Data Tables

Table 1: Physicochemical Properties of Acetonitrile

| Property | Value |

| IUPAC Name | Ethanenitrile |

| Common Names | Methyl Cyanide, Cyanomethane, ACN, MeCN |

| CAS Number | 75-05-8 |

| Molecular Formula | C₂H₃N |

| Molar Mass | 41.05 g/mol |

| Appearance | Colorless liquid |

| Density | 0.786 g/cm³ (at 25 °C) |

| Melting Point | -46 to -44 °C |

| Boiling Point | 81.3 to 82.1 °C |

| Solubility in Water | Miscible |

Data sourced from references wikipedia.orgcommonorganicchemistry.comnih.gov

Table 2: Structural Features of the Cyclopentane Ring

| Feature | Description |

| Molecular Formula | C₅H₁₀ |

| Hybridization | sp³ |

| Ideal Internal Angle | 108° (for a planar pentagon) |

| Primary Conformations | Envelope and Half-Chair |

| Key Strain Types | Angle Strain and Torsional Strain |

| Conformational Barrier | Very low, leading to rapid pseudorotation |

Data sourced from reference pressbooks.pub

Structure

2D Structure

Properties

IUPAC Name |

2-(1-methylcyclopentyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-8(6-7-9)4-2-3-5-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJKTWSXMVCKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Methylcyclopentyl Acetonitrile and Analogues

Strategies for Constructing the 1-Methylcyclopentyl Core

The formation of the 1-methylcyclopentyl moiety, a five-membered ring featuring a quaternary carbon center, is a key synthetic hurdle. Several approaches can be envisioned for its construction, including alkylation, cyclization, and ring rearrangement reactions.

Alkylation Reactions in Cyclopentane (B165970) Formation

Alkylation reactions are a fundamental tool for forging carbon-carbon bonds. mt.com In the context of forming a 1-methylcyclopentyl group, an appropriate cyclopentyl precursor could be alkylated. The Friedel-Crafts alkylation, a classic method for attaching alkyl groups to aromatic rings, provides a conceptual basis for C-C bond formation, although its direct application to cyclopentane synthesis is less common. libretexts.orgmasterorganicchemistry.com This reaction typically involves treating a compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation electrophile. libretexts.orgyoutube.com

A more relevant approach would involve the alkylation of a cyclopentane-based nucleophile. For instance, a Grignard reagent derived from a cyclopentyl halide could react with a methylating agent, or the enolate of cyclopentanone (B42830) could be methylated. However, to create the specific 1-methylcyclopentyl structure, methylation of a pre-existing cyclopentyl ring at a non-activated carbon can be challenging and may require modern C-H activation techniques. A plausible route involves the reaction of cyclopentanone with a methyl Grignard reagent, followed by dehydration and subsequent reduction to yield methylcyclopentane (B18539), which would then require functionalization at the tertiary carbon.

A summary of potential alkylation strategies is presented below:

| Starting Material | Reagent | Catalyst/Conditions | Intermediate/Product | Description |

| Cyclopentanone | CH₃MgBr, then H₃O⁺ | Diethyl ether | 1-Methylcyclopentanol | Nucleophilic addition of a methyl group to the carbonyl carbon. |

| Benzene | 1-Chloro-1-methylcyclopentane (B8640889) | AlCl₃ | (1-Methylcyclopentyl)benzene | Friedel-Crafts alkylation, demonstrating the formation of the 1-methylcyclopentyl cation as an electrophile. masterorganicchemistry.com |

| Cyclopentane | Methyl halide | Photochemical/Radical initiator | Methylcyclopentane | Radical substitution, generally not selective for the desired isomer. |

Cyclization Approaches to Substituted Cyclopentanes

Cyclization reactions are powerful methods for constructing ring systems, including substituted cyclopentanes. studysmarter.co.ukorganic-chemistry.org These reactions form the ring by creating one or more bonds from an acyclic precursor.

Intramolecular cyclization is a common strategy. For example, a 1,5-dihalide, such as 1,5-dichloro-2-methylhexane, could undergo an intramolecular Wurtz-type reaction to form methylcyclopentane. More sophisticated methods, like the intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes, can produce highly functionalized cyclopentanes. organic-chemistry.org

[3+2] Cycloaddition reactions offer another elegant route. These reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring. For instance, the palladium-catalyzed reaction of trimethylenemethane with an alkene like 2-methylpropene could, in principle, generate the methylcyclopentane skeleton. organic-chemistry.org Radical cyclizations of 6-alkenyl radicals are also a well-established method for synthesizing five-membered rings.

Key cyclization strategies are outlined in the following table:

| Reaction Type | Precursor Example | Conditions | Product Type | Reference |

| Intramolecular Alkylation | 6-Bromo-2-hexyne | Base (e.g., NaNH₂) | Methylenecyclopentane | Forms a five-membered ring via internal attack of a terminal alkyne anion. |

| Radical Cyclization | 6-Bromo-1-heptene | Radical initiator (e.g., AIBN), Bu₃SnH | Methylcyclopentane | 5-exo-trig cyclization of a hexenyl radical. |

| [3+2] Cycloaddition | Trimethylenemethane precursor + Alkene | Palladium catalyst | Substituted cyclopentane | Forms the cyclopentane ring in a single step from two unsaturated components. organic-chemistry.org |

| Intramolecular Friedel-Crafts | 4-Phenyl-1-butanol | Phosphoric acid | Tetralin | Demonstrates intramolecular cyclization to form a six-membered ring, a principle applicable to five-membered ring synthesis with appropriate precursors. masterorganicchemistry.com |

Ring Contraction or Expansion as Synthetic Routes

Rearrangement reactions that alter ring size provide non-obvious pathways to cyclopentane derivatives. rsc.orgrsc.org These methods can be particularly useful for creating strained or highly substituted ring systems.

Ring Contraction: The Wolff rearrangement of a cyclic α-diazo ketone is a well-known method for ring contraction. wikipedia.org For example, a 2-diazo-cyclohexanone derivative could rearrange under thermal or photochemical conditions to yield a cyclopentanecarboxylic acid ester, which could then be further manipulated. The Favorskii rearrangement of α-halo cyclohexanones also produces cyclopentanecarboxylic acid derivatives. wikipedia.org

Ring Expansion: Conversely, the expansion of a four-membered ring can lead to a five-membered one. acs.orgugent.be A common strategy involves the generation of a cyclobutylmethylcarbenium ion, which readily rearranges to a more stable cyclopentyl cation. acs.orgugent.be For example, treating a vinylcyclobutanol with acid can trigger a semipinacol-type rearrangement to furnish a cyclopentanone. acs.org Iridium-catalyzed hydrogen borrowing cascades have also been used to convert vinyl cyclopropanes into substituted cyclopentanes. rsc.org

| Rearrangement Type | Starting Material | Key Reagent/Condition | Product | Reference |

| Ring Contraction (Wolff) | 2-Diazocyclohexanone | Heat, light, or Ag₂O | Cyclopentane carboxylic acid derivative | An α-diazo ketone contracts by one carbon to form a ketene (B1206846), which is trapped. wikipedia.org |

| Ring Contraction (Epoxide) | Epoxide of a cyclohexene | Lewis or Brønsted acid | Cyclopentane keto-alcohol | Stereospecific rearrangement with ring contraction. tandfonline.com |

| Ring Expansion (Cationic) | 1-Methylcyclobutanol | Acid (e.g., H₂SO₄) | Cyclopentene | Acid-catalyzed rearrangement of a tertiary cyclobutylcarbinol. ugent.be |

| Ring Expansion (Palladium) | Alkenylcyclobutanol | Pd(II) catalyst | α-Methylenecyclopentanone | Palladium-mediated ring enlargement of a cyclobutane (B1203170) system. acs.org |

Introduction of the Acetonitrile (B52724) Functionality

Once the 1-methylcyclopentyl core is established, the final step is the introduction of the acetonitrile (—CH₂CN) group. This can be achieved either by directly adding the cyanomethyl unit or by converting a pre-existing functional group into a nitrile.

Direct Cyanomethylation Reactions

Direct cyanomethylation involves the formation of a C-C bond between the 1-methylcyclopentyl core and a cyanomethyl group. These reactions often proceed through radical intermediates. magtech.com.cn Acetonitrile itself can serve as the cyanomethyl source through C-H activation, offering high atom economy. magtech.com.cnacs.org

Visible-light photocatalysis has emerged as a mild and efficient method for generating cyanomethyl radicals from sources like bromoacetonitrile. nih.gov These radicals can then add to a suitable acceptor. For instance, if 1-methylcyclopentene (B36725) is used as a substrate, the addition of a cyanomethyl radical could lead to a functionalized cyclopentane, which would then require further steps to arrive at the target molecule. Another approach is the cross-dehydrogenative coupling (CDC) of an appropriate C-H bond with acetonitrile, often promoted by an oxidant. magtech.com.cnacs.orgencyclopedia.pub

| Method | Cyanomethyl Source | Catalyst/Conditions | Substrate Type | Reference |

| Radical Cyanomethylation | Acetonitrile | Oxidant (e.g., TBPB) | Alkenes, Aromatics | Cross-dehydrogenative coupling (CDC) reaction. magtech.com.cnencyclopedia.pub |

| Photocatalytic Cyanomethylation | Bromoacetonitrile | Photocatalyst (e.g., Ir(ppy)₃), Blue light | (Hetero)aromatics, Alkenes | Mild generation of cyanomethyl radicals. nih.gov |

| Iron-Catalyzed CDC | Acetonitrile | FeCl₂, DTBP | Arylamines | Amine-directed C(sp²)-H cyanomethylation. acs.org |

Conversion of Precursor Functional Groups to Nitriles

A more traditional and often more reliable approach involves a two-step sequence: introduction of a functional group that can act as a handle, followed by its conversion to the nitrile. The cyano group is a versatile functional group that can be derived from many others, including halides, alcohols, and carboxylic acids. nih.govresearchgate.net

One of the most common methods is the nucleophilic substitution of a halide with a cyanide salt (e.g., NaCN or KCN), known as the Kolbe nitrile synthesis. acs.orgorganic-chemistry.org For example, 1-(chloromethyl)-1-methylcyclopentane (B13243770) could be treated with sodium cyanide in a polar aprotic solvent like DMSO to yield the desired 2-(1-methylcyclopentyl)acetonitrile. A related process, the Finkelstein reaction, can be used to convert a less reactive alkyl chloride into a more reactive alkyl iodide in situ before cyanation. youtube.com

Alternatively, a precursor alcohol like (1-methylcyclopentyl)methanol (B1281623) can be converted to a tosylate or mesylate, which is a good leaving group, and then displaced by cyanide. Carboxylic acids, such as (1-methylcyclopentyl)acetic acid, can be converted to the nitrile via their primary amide, which is then dehydrated using reagents like P₂O₅, SOCl₂, or trifluoroacetic anhydride. nih.govnih.gov

| Precursor Functional Group | Reagents | Intermediate | Description | Reference |

| Alkyl Halide (e.g., -CH₂Cl) | NaCN or KCN in DMSO | N/A | Sₙ2 displacement of the halide by the cyanide anion. organic-chemistry.orgyoutube.com | |

| Alcohol (e.g., -CH₂OH) | 1. TsCl, pyridine (B92270); 2. NaCN | Tosylate (-CH₂OTs) | Conversion of the alcohol to a good leaving group, followed by substitution. | |

| Carboxylic Acid (e.g., -COOH) | 1. SOCl₂; 2. NH₃; 3. P₂O₅ | Amide (-CONH₂) | Conversion to the primary amide, followed by dehydration. nih.govnih.gov | |

| Ester (e.g., -COOEt) | I₂/PCl₃, Acetonitrile | N/A | A novel metal-free conversion of esters directly to nitriles. acs.org |

Grignard and Organometallic Approaches in Nitrile Synthesis

Grignard and other organometallic reagents are powerful tools for the formation of carbon-carbon bonds. These approaches are well-suited for the synthesis of this compound, typically involving the reaction of a nucleophilic organometallic species derived from 1-methylcyclopentane with an electrophilic cyanomethyl source.

One of the most direct methods involves the preparation of a Grignard reagent from a 1-halo-1-methylcyclopentane. For instance, 1-bromo-1-methylcyclopentane (B3049229) can be reacted with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 1-methylcyclopentylmagnesium bromide. This Grignard reagent can then be reacted with a suitable electrophile like chloroacetonitrile (B46850) or bromoacetonitrile. The nucleophilic attack of the Grignar reagent on the methylene (B1212753) carbon of the haloacetonitrile displaces the halide, forming the desired this compound.

Alternatively, organolithium reagents can be employed. 1-Lithio-1-methylcyclopentane, which can be prepared from 1-halo-1-methylcyclopentane via lithium-halogen exchange or by deprotonation of methylcyclopentane using a strong base like n-butyllithium in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA), offers a highly reactive nucleophile. The subsequent reaction with chloroacetonitrile would proceed in a similar fashion to the Grignard reaction.

The general reaction scheme for these approaches can be summarized as follows:

Reaction Scheme 1: Grignard and Organolithium Approaches

Step 1: Formation of the Organometallic Reagent

1-X-1-methylcyclopentane + M -> 1-M-1-methylcyclopentane

(where X = Cl, Br, I and M = MgX, Li)

Step 2: Nucleophilic Substitution

1-M-1-methylcyclopentane + ClCH₂CN -> this compound + MCl

Below is a table summarizing the key aspects of these organometallic approaches.

| Reagent Type | Precursor | Typical Solvents | Key Considerations |

| Grignard Reagent | 1-Bromo-1-methylcyclopentane | Diethyl ether, THF | Moisture-sensitive; initiation may require activation of magnesium. |

| Organolithium Reagent | 1-Chloro-1-methylcyclopentane | Hexane, THF | Highly reactive; requires anhydrous and inert atmosphere. |

Transition Metal-Catalyzed Approaches to this compound and Related Structures

Transition metal catalysis offers a versatile and powerful alternative for the synthesis of nitriles, often with high functional group tolerance and milder reaction conditions compared to traditional organometallic methods. google.comrsc.org Palladium-, nickel-, and copper-based catalysts are commonly employed for cyanation reactions. rsc.org

A plausible route for the synthesis of this compound using a transition metal-catalyzed cross-coupling reaction would involve the reaction of a 1-methylcyclopentyl halide or triflate with a cyanide source in the presence of a suitable catalyst system. For instance, a palladium-catalyzed cyanation could utilize 1-iodo-1-methylcyclopentane as the substrate, potassium cyanide or zinc cyanide as the cyanide source, and a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], along with a phosphine (B1218219) ligand.

The catalytic cycle for a palladium-catalyzed cyanation typically involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the 1-methylcyclopentyl halide to form a palladium(II) intermediate.

Transmetalation (or salt metathesis): The cyanide anion from the cyanide source replaces the halide on the palladium center.

Reductive Elimination: The 1-methylcyclopentyl group and the cyanide ligand are reductively eliminated from the palladium center, forming the product this compound and regenerating the palladium(0) catalyst.

Nickel-catalyzed cyanations are also highly effective and often provide a more cost-effective alternative to palladium. google.com A nickel(0) catalyst, often generated in situ from a nickel(II) precursor, can catalyze the reaction between a 1-methylcyclopentyl halide and a cyanide source.

The table below outlines representative conditions for transition metal-catalyzed cyanation reactions that could be adapted for the synthesis of the target compound.

| Catalyst System | Substrate | Cyanide Source | Typical Conditions |

| Pd(PPh₃)₄ / dppf | 1-Iodo-1-methylcyclopentane | Zn(CN)₂ | DMF, 80-120 °C |

| NiCl₂(dppp) | 1-Bromo-1-methylcyclopentane | KCN | K₃[Fe(CN)₆], 60-100 °C |

| CuI / Ligand | 1-Bromo-1-methylcyclopentane | NaCN | DMSO, 100-140 °C |

dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dppp (B1165662) = 1,3-Bis(diphenylphosphino)propane; DMF = Dimethylformamide; DMSO = Dimethyl sulfoxide

Stereoselective Synthesis of Chiral Cyclopentyl-Substituted Nitriles

The synthesis of a specific enantiomer or diastereomer of a cyclopentyl-substituted nitrile requires a stereoselective approach. This is particularly relevant when the cyclopentyl ring contains one or more chiral centers in addition to the substitution at the 1-position. For this compound, if other substituents on the cyclopentyl ring create chirality, or if a chiral center is desired at the carbon bearing the methyl and cyanomethyl groups, stereoselective methods are essential.

One strategy involves the use of a chiral auxiliary. A chiral alcohol can be attached to the acetonitrile moiety to form a chiral ester. Alkylation of the enolate of this ester with a 1-methylcyclopentyl halide would proceed with diastereoselectivity, directed by the chiral auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched nitrile.

Asymmetric catalysis provides a more elegant and atom-economical approach. This could involve the enantioselective conjugate addition of a cyanide source to a suitably substituted cyclopentenyl acceptor, catalyzed by a chiral transition metal complex. For example, a chiral copper or rhodium catalyst could be used to control the stereochemistry of the cyanide addition.

Another approach is the kinetic resolution of a racemic mixture of a cyclopentyl-substituted nitrile precursor. This can be achieved using a chiral catalyst that selectively reacts with one enantiomer, leaving the other enantiomer unreacted and thus enriched.

The table below summarizes some potential strategies for the stereoselective synthesis of chiral cyclopentyl-substituted nitriles.

| Strategy | Description | Key Components |

| Chiral Auxiliary | Diastereoselective alkylation of an enolate derived from a chiral ester of acetonitrile. | Evans auxiliary, Oppolzer's sultam |

| Asymmetric Catalysis | Enantioselective conjugate addition of a cyanide source to an α,β-unsaturated cyclopentenone derivative. | Chiral transition metal complexes (e.g., with BINAP, BOX ligands) |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, often catalyzed by a chiral catalyst. | Chiral enzymes or metal complexes |

BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl; BOX = Bis(oxazoline)

Chemical Reactivity and Mechanistic Investigations of 2 1 Methylcyclopentyl Acetonitrile

Reactions of the Nitrile Functional Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. savemyexams.com This inherent reactivity allows for a variety of transformations, including additions, hydrolysis, and reductions.

Nucleophilic Additions and Substitutions

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. masterorganicchemistry.com Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can attack the nitrile carbon to form an intermediate imine anion. This intermediate is then typically hydrolyzed upon aqueous workup to yield a ketone. libretexts.org

The general mechanism involves the nucleophile adding to the nitrile carbon, which pushes the pi-electrons onto the nitrogen, forming a salt of an imine anion. libretexts.org Subsequent protonation during workup forms an imine, which is then further hydrolyzed to a ketone, releasing ammonia. libretexts.org

Recent research has also explored the in-situ generation of silyl (B83357) ketene (B1206846) imines from acetonitrile (B52724) using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base. These silyl ketene imines can then act as nucleophiles in reactions with various electrophiles. richmond.edu

Hydrolysis and Derivatization to Carboxylic Acids and Amides

Nitriles can be hydrolyzed to produce carboxylic acids or amides, depending on the reaction conditions. lumenlearning.com This process can be catalyzed by either acid or base. jove.comnumberanalytics.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. lumenlearning.comchemistrysteps.com A water molecule then acts as a nucleophile, attacking the carbon. libretexts.org Through a series of proton transfers, an amide intermediate is formed. jove.comchemistrysteps.com Continued heating in the presence of acid will further hydrolyze the amide to the corresponding carboxylic acid and an ammonium (B1175870) ion. jove.comchemguide.co.uk

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the nitrile carbon as a nucleophile. jove.comchemistrysteps.com Protonation of the resulting intermediate by water forms an imidic acid, which tautomerizes to an amide. libretexts.orgchemistrysteps.com Similar to the acid-catalyzed process, the amide can be further hydrolyzed under basic conditions to yield a carboxylate salt. An acidic workup is then required to obtain the free carboxylic acid. jove.comyoutube.com

It is possible to stop the hydrolysis at the amide stage by using milder reaction conditions. chemistrysteps.comstackexchange.com For example, using tert-butanol (B103910) as a solvent or specific acid mixtures like TFA or AcOH−H2SO4 has been reported to favor the formation of the amide. chemistrysteps.com

Table 1: Comparison of Acid- and Base-Catalyzed Nitrile Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst | Strong acid (e.g., HCl, H₂SO₄) ucsc.edu | Strong base (e.g., NaOH) numberanalytics.com |

| Initial Step | Protonation of the nitrile nitrogen lumenlearning.comjove.com | Nucleophilic attack by hydroxide ion jove.comchemistrysteps.com |

| Intermediate | Amide jove.comchemguide.co.uk | Amide chemistrysteps.comnumberanalytics.com |

| Final Product (Harsh Conditions) | Carboxylic acid and ammonium ion jove.com | Carboxylate salt (requires acid workup for free carboxylic acid) jove.comchemistrysteps.com |

| Final Product (Milder Conditions) | Amide (possible with controlled conditions) chemistrysteps.com | Amide (possible with controlled conditions) youtube.comstackexchange.com |

Reduction Pathways to Amines

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using various reducing agents. youtube.com

Lithium Aluminum Hydride (LiAlH₄): A strong reducing agent like lithium aluminum hydride (LiAlH₄) effectively reduces nitriles to primary amines. youtube.commasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile, forming an imine anion. jove.comlibretexts.org A second hydride ion then adds to the imine intermediate, generating a dianion. jove.com Subsequent workup with water protonates the dianion to yield the primary amine. jove.comlibretexts.org

Catalytic Hydrogenation: Catalytic hydrogenation is an economical and efficient method for the reduction of nitriles to primary amines. wikipedia.orgacsgcipr.org This process typically involves hydrogen gas (H₂) and a metal catalyst, such as Raney nickel, palladium, or platinum. youtube.comwikipedia.org The reaction proceeds through an imine intermediate. However, side reactions can occur where the intermediate imine is attacked by the amine product, leading to the formation of secondary and tertiary amines. wikipedia.org The choice of catalyst and reaction conditions (solvent, pH, temperature, and pressure) is crucial for maximizing the selectivity for the primary amine. wikipedia.orgresearchgate.net

Other Reagents: Other reagents like diisobutylaluminum hydride (DIBAL-H) can be used to reduce nitriles. DIBAL-H is a milder reducing agent and, under controlled conditions, can reduce nitriles to aldehydes after hydrolysis of the intermediate imine. jove.comwikipedia.orgchemistrysteps.com Ammonia borane (B79455) has also been shown to reduce a wide range of nitriles to primary amines. organic-chemistry.org Electrochemical methods are also being explored for the selective reduction of nitriles to primary amines, offering a potentially more environmentally friendly route. nih.gov

Table 2: Common Reagents for Nitrile Reduction

| Reagent | Product | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine masterorganicchemistry.com | Strong, non-selective reducing agent. jove.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Primary Amine wikipedia.org | Economical method; selectivity can be an issue. wikipedia.orgacsgcipr.org |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde (after hydrolysis) wikipedia.orgchemistrysteps.com | Milder reducing agent, allows for partial reduction. jove.com |

| Ammonia Borane (NH₃BH₃) | Primary Amine organic-chemistry.org | Tolerant of many functional groups. organic-chemistry.org |

Transformations Involving the Cyclopentyl Ring System

The 1-methylcyclopentyl moiety of the molecule can undergo reactions characteristic of cycloalkanes and carbocation intermediates.

Rearrangement Reactions of 1-Methylcyclopentyl Carbocations

The formation of a carbocation on the cyclopentyl ring, for instance, through the loss of a leaving group from the exocyclic carbon or protonation of a double bond, can trigger rearrangement reactions. masterorganicchemistry.com These rearrangements, known as Wagner-Meerwein rearrangements, involve the 1,2-shift of a hydrogen, alkyl, or aryl group to form a more stable carbocation. wikipedia.orgmychemblog.comlibretexts.org

In the case of the 1-methylcyclopentyl system, if a primary carbocation were to form on the methylene (B1212753) carbon adjacent to the ring (e.g., from 2-(1-methylcyclopentyl)ethanol), it would be highly unstable. libretexts.org This would likely lead to a rapid 1,2-alkyl shift of one of the ring carbons or the methyl group to form a more stable tertiary carbocation. libretexts.orgyoutube.comlibretexts.orglibretexts.org For example, the initially formed primary carbocation could rearrange to the tertiary 1-methylcyclopentyl cation. youtube.comyoutube.com Such rearrangements are driven by the thermodynamic stability of the resulting carbocation. libretexts.org

Electrophilic and Radical Reactions on the Cyclopentane (B165970) Ring

The C-H bonds of the cyclopentane ring are generally unreactive towards electrophiles. However, they can undergo free-radical substitution reactions, such as halogenation, in the presence of UV light or heat. vedantu.com

In the free-radical bromination of methylcyclopentane (B18539), the reaction is highly selective. The bromine radical will preferentially abstract the hydrogen atom that leads to the formation of the most stable radical intermediate. pearson.com In the case of the 1-methylcyclopentyl group, the tertiary hydrogen at the C1 position is the most likely site of abstraction, as it forms a stable tertiary radical. vedantu.com Therefore, the major product of free-radical bromination of a compound containing a 1-methylcyclopentyl group would be the 1-bromo-1-methylcyclopentyl derivative. vedantu.com

Free-radical chlorination is less selective than bromination and would result in a mixture of monochlorinated products, with substitution occurring at the tertiary, secondary, and primary positions of the methylcyclopentane structure. chegg.comvaia.com

Solvolytic Reaction Mechanisms and Carbocation Intermediates

Solvolysis reactions of alkyl halides and sulfonates are fundamental processes in organic chemistry that proceed through mechanisms on the spectrum between SN1 and SN2 pathways. For substrates like derivatives of 2-(1-methylcyclopentyl)acetonitrile, which possess a tertiary carbon center, the SN1 pathway is generally favored, especially in polar protic solvents. libretexts.orglibretexts.org The rate-determining step in such reactions is the departure of the leaving group to form a carbocation intermediate. The stability of this intermediate is a crucial factor governing the reaction rate. libretexts.orglibretexts.org

The solvolysis of a suitable derivative of this compound, such as a tosylate or a halide, would be expected to proceed via the formation of a tertiary carbocation at the 1-position of the cyclopentyl ring. The stability of this carbocation is enhanced by hyperconjugation with the adjacent alkyl groups of the ring.

A significant aspect of carbocation chemistry is the potential for rearrangements to form more stable intermediates. wizeprep.comlibretexts.orgyoutube.commasterorganicchemistry.com In the case of the 1-methylcyclopentyl cation, a rearrangement could potentially occur through a hydride or methyl shift. However, given that the initial carbocation is already tertiary, a simple 1,2-hydride or 1,2-methyl shift within the cyclopentyl ring would likely lead to a less stable secondary carbocation, making such rearrangements less favorable under standard solvolysis conditions. masterorganicchemistry.comlibretexts.org

The nitrile group in this compound can also play a significant role in the solvolysis mechanism through neighboring group participation (NGP). youtube.comvedantu.com The lone pair of electrons on the nitrogen atom of the nitrile can act as an internal nucleophile, attacking the developing positive charge at the tertiary center. This participation can lead to the formation of a cyclic nitrilium ion intermediate. Such anchimeric assistance often results in an enhanced reaction rate compared to analogous systems without the participating group and can lead to retention of stereochemistry at the reaction center. youtube.com The facility of this participation is dependent on the length of the chain connecting the nitrile and the reaction center, with the formation of five- or six-membered rings being particularly favorable. stackexchange.com In the case of this compound derivatives, the nitrile group is positioned to form a five-membered ring upon participation, which is entropically and enthalpically favored.

The nature of the leaving group is also a critical factor influencing the rate of solvolysis. libretexts.orgyoutube.comsketchy.com Good leaving groups, which are weak bases, facilitate the formation of the carbocation intermediate. libretexts.org For synthetic and mechanistic studies, derivatives such as tosylates, mesylates, or triflates are often employed due to their excellent leaving group ability. youtube.com

Table 1: Factors Influencing the Solvolysis of this compound Derivatives

| Factor | Influence on Reaction Rate and Mechanism |

| Solvent | Polar protic solvents stabilize the carbocation intermediate, favoring an SN1 mechanism. libretexts.orglibretexts.org |

| Carbocation Stability | The initially formed tertiary carbocation is relatively stable. Rearrangements to less stable carbocations are unlikely. masterorganicchemistry.comlibretexts.org |

| Neighboring Group Participation | The nitrile group can participate to form a cyclic nitrilium ion, potentially accelerating the rate and influencing stereochemistry. youtube.comstackexchange.com |

| Leaving Group | A better leaving group (e.g., tosylate, triflate) will increase the rate of the SN1 reaction. libretexts.orgyoutube.com |

α-Alkynone Cyclization Analogues and Mechanistic Insights

While this compound itself is not an α-alkynone, its structural motifs can be compared to analogues used in α-alkynone cyclization reactions to gain mechanistic insights. The cyclization of alkynes with nitriles is a powerful method for the synthesis of nitrogen-containing heterocyclic compounds, particularly substituted pyridines. chemrxiv.orgchemrxiv.orgrsc.orgresearchgate.net

In a hypothetical analogue where an alkyne functionality is incorporated into the structure, the nitrile group of a this compound derivative could participate in an intramolecular cyclization. The general mechanism for such reactions often involves the activation of the alkyne by a transition metal catalyst or through other means, followed by nucleophilic attack from the nitrile nitrogen. rsc.org

For instance, cobalt-catalyzed [2+2+2] cycloaddition reactions of diynes with nitriles are a well-established method for pyridine (B92270) synthesis. rsc.org An analogous intermolecular reaction could be envisioned between an alkyne and a nitrile compound like this compound. However, intramolecular cyclizations are often more efficient.

Recent developments have also highlighted electrochemical methods for the annulation of alkynes and nitriles to form pyridines, avoiding the need for transition metal catalysts. chemrxiv.orgchemrxiv.org These reactions proceed through radical cation intermediates. chemrxiv.org

A key mechanistic consideration in the cyclization of alkynyl nitriles is the potential for the nitrile group to act as the terminating nucleophile. In the context of α-alkynone cyclizations, which typically involve the formation of carbocyclic rings, an analogous reaction involving a nitrile would lead to a heterocyclic product. Nickel-catalyzed anti-carbometallative cyclizations of alkynyl nitriles have been reported, demonstrating the feasibility of such transformations. acs.org

The mechanism of these cyclizations can be complex, often involving the formation of metallacyclic intermediates when transition metals are used. The regioselectivity of the cyclization is a critical aspect, and in the case of an unsymmetrical alkyne, the position of attack by the nitrile nitrogen would determine the substitution pattern of the resulting heterocyclic ring.

Table 2: Key Mechanistic Features of α-Alkynone Cyclization Analogues with Nitriles

| Mechanistic Feature | Description |

| Alkyne Activation | Typically achieved through coordination to a transition metal catalyst (e.g., Co, Ni) or via electrochemical oxidation. chemrxiv.orgrsc.org |

| Nitrile Participation | The nitrogen lone pair of the nitrile acts as a nucleophile, attacking the activated alkyne. |

| Intermediate Formation | Can involve the formation of metallacycles or radical cations, depending on the reaction conditions. chemrxiv.orgrsc.org |

| Product Formation | Leads to the formation of substituted pyridines or other nitrogen-containing heterocycles. chemrxiv.orgchemrxiv.orgrsc.orgresearchgate.net |

Spectroscopic and Structural Elucidation of 2 1 Methylcyclopentyl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of 2-(1-Methylcyclopentyl)acetonitrile is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The methyl group attached to the cyclopentane (B165970) ring is expected to appear as a singlet, as it has no adjacent protons. The methylene (B1212753) protons of the cyanomethyl group (-CH₂CN) will also likely appear as a singlet due to the absence of neighboring protons. The eight protons on the cyclopentane ring are diastereotopic and will present as complex multiplets.

Based on known chemical shifts for similar structures, such as methylcyclopentane (B18539), the following assignments can be predicted. chemicalbook.com The protons on the cyclopentane ring are expected to resonate in the range of 1.1 to 1.9 ppm. chemicalbook.com The exact chemical shifts and multiplicities would be complex due to overlapping signals and spin-spin coupling between the non-equivalent methylene protons. The protons of the methyl group would likely appear as a singlet at approximately 1.0 ppm. The methylene protons of the cyanomethyl group are deshielded by the adjacent electron-withdrawing nitrile group and are expected to appear as a singlet further downfield, likely in the range of 2.2-2.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Cyclopentane-H | 1.1 - 1.9 | Multiplet | 8H |

| -CH₃ | ~1.0 | Singlet | 3H |

| -CH₂CN | 2.2 - 2.5 | Singlet | 2H |

Note: These are predicted values and may vary in an experimental spectrum.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule. The nitrile carbon will appear significantly downfield due to the triple bond and the electronegativity of the nitrogen atom, typically in the range of 115-125 ppm. The quaternary carbon of the cyclopentane ring, bonded to the methyl and cyanomethyl groups, will also be downfield relative to the other ring carbons. The methyl carbon and the methylene carbons of the cyclopentane ring will appear in the aliphatic region.

Drawing on data for methylcyclopentane and general ¹³C chemical shift ranges, the following predictions can be made. acs.orgstudy.com The nitrile carbon (-C≡N) is anticipated to have a chemical shift around 120 ppm. The quaternary carbon (C1) of the cyclopentane ring would likely be in the 35-45 ppm range. The methylene carbons of the cyclopentane ring (C2, C3, C4, C5) are expected to show distinct signals between 20 and 40 ppm due to their different positions relative to the methyl group. acs.orgstudy.com The methyl carbon (-CH₃) would appear at approximately 20-25 ppm, and the methylene carbon of the cyanomethyl group (-CH₂CN) would likely be found in the 25-35 ppm range.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C≡N | ~120 |

| C1 (quaternary) | 35 - 45 |

| C2, C5 (cyclopentane) | 30 - 40 |

| C3, C4 (cyclopentane) | 20 - 30 |

| -CH₂CN | 25 - 35 |

| -CH₃ | 20 - 25 |

Note: These are predicted values and may vary in an experimental spectrum.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, strong cross-peaks would be expected between the adjacent methylene protons on the cyclopentane ring, helping to trace the connectivity within the five-membered ring. No COSY correlations would be expected for the methyl and cyanomethyl protons as they are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak for the methyl protons and the methyl carbon, a cross-peak for the cyanomethyl protons and the cyanomethyl carbon, and multiple cross-peaks connecting the cyclopentane protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity around the quaternary carbon. For instance, the methyl protons should show a correlation to the quaternary carbon (C1) and the adjacent ring carbons (C2 and C5). Similarly, the cyanomethyl protons should show correlations to the quaternary carbon (C1) and the nitrile carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its bonds.

The most prominent and diagnostic peak would be the stretching vibration of the nitrile (C≡N) triple bond. This absorption is typically sharp and of medium to strong intensity, appearing in the region of 2260-2240 cm⁻¹. spectroscopyonline.com The spectrum would also feature C-H stretching vibrations for the sp³-hybridized carbons of the methyl and cyclopentyl groups, which are expected just below 3000 cm⁻¹. docbrown.info C-H bending vibrations for these groups would be observed in the fingerprint region, typically around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of characteristic absorptions for other functional groups, such as O-H or C=O, would confirm the purity of the compound.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch | 2260 - 2240 | Medium, Sharp |

| C-H stretch (sp³) | ~2960-2850 | Strong |

| C-H bend (CH₂) | ~1465 | Medium |

| C-H bend (CH₃) | ~1375 | Medium |

Note: These are predicted values based on typical functional group frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₈H₁₃N), the molecular weight is 123.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 123.

The fragmentation pattern would be influenced by the stability of the resulting carbocations and radicals. A common fragmentation pathway for nitriles is the loss of a hydrogen atom from the α-carbon, leading to a resonance-stabilized cation. whitman.edu Therefore, a peak at m/z 122 ([M-H]⁺) might be observed.

Another likely fragmentation is the loss of the methyl group, resulting in a fragment at m/z 108 ([M-CH₃]⁺). Alpha-cleavage next to the cyclopentyl ring could lead to the loss of the cyanomethyl radical (•CH₂CN), generating a stable tertiary carbocation at m/z 83. The fragmentation of the cyclopentyl ring itself would produce a series of smaller fragment ions. For instance, the mass spectrum of methylcyclopentane shows a base peak at m/z 56 and a significant peak at m/z 69, corresponding to the loss of an ethyl and a methyl group, respectively. researchgate.netnist.gov Similar fragments might be observed for this compound.

Predicted Key Mass Spectral Fragments for this compound

| m/z | Predicted Fragment Ion |

| 123 | [C₈H₁₃N]⁺ (Molecular Ion) |

| 122 | [C₈H₁₂N]⁺ |

| 108 | [C₇H₁₀N]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 69 | [C₅H₉]⁺ |

| 56 | [C₄H₈]⁺ |

Note: The relative intensities of these fragments would depend on their stability.

X-ray Crystallography for Solid-State Structure and Stereochemistry

A search of the current scientific literature and crystallographic databases did not yield any published crystal structures for this compound. Therefore, information regarding its solid-state structure and stereochemistry from X-ray crystallography is not available at this time. Should a crystalline sample of sufficient quality be obtained, X-ray diffraction analysis would be the ideal method to confirm the connectivity and determine the preferred conformation of the cyclopentyl ring and the orientation of the methyl and cyanomethyl substituents.

Chromatographic Techniques for Purity Assessment and Separation

The purity and separation of this compound are critical for its characterization and use in further applications. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques widely employed for these purposes. These methods allow for the quantitative determination of the compound's purity and the separation of any potential isomers or impurities.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a robust technique for assessing the purity of volatile and thermally stable compounds like this compound. The principle of GC involves vaporizing the sample and passing it through a column, where components are separated based on their boiling points and interactions with the stationary phase. A common detector for nitrogen-containing compounds is the Nitrogen-Phosphorus Detector (NPD), which offers high sensitivity and selectivity.

A typical GC method for the purity analysis of this compound would involve a capillary column with a non-polar or medium-polarity stationary phase. The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Hypothetical GC Purity Analysis Data

Below is a data table representing a hypothetical purity analysis of a this compound sample using Gas Chromatography with Flame Ionization Detection (GC-FID).

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 5.82 | 15,234 | 0.85 | Impurity A |

| 2 | 6.45 | 1,765,890 | 98.60 | This compound |

| 3 | 7.11 | 9,876 | 0.55 | Impurity B |

In this hypothetical analysis, the purity of this compound is determined to be 98.60%. The retention time is a characteristic property of a compound under a specific set of chromatographic conditions.

Typical Gas Chromatography (GC) Conditions

| Parameter | Value |

| Instrument | Gas Chromatograph with FID |

| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Temperature Program | Initial 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

High-Performance Liquid Chromatography (HPLC) for Separation of Isomers

High-Performance Liquid Chromatography is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, HPLC is particularly useful for separating potential positional isomers, which may have very similar physical properties, making them difficult to separate by other means.

Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is a common mode used for the separation of organic molecules. The choice of column and mobile phase composition is critical for achieving optimal separation. For the separation of isomers, columns with specific selectivities, such as those with phenyl or cyano stationary phases, can be effective due to their unique interactions with the analytes.

Hypothetical HPLC Separation of Positional Isomers

Let's consider a hypothetical scenario where a sample contains this compound along with its positional isomer, 2-(2-Methylcyclopentyl)acetonitrile. An HPLC method can be developed to separate these two compounds.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 8.24 | 987,654 | 49.8 | 2-(2-Methylcyclopentyl)acetonitrile |

| 2 | 8.91 | 995,432 | 50.2 | This compound |

This hypothetical chromatogram shows a successful baseline separation of the two isomers, allowing for their individual quantification.

Typical High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | Phenyl-Hexyl, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Acetonitrile (B52724):Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

The selection of acetonitrile as the organic modifier in the mobile phase is common in reversed-phase HPLC due to its favorable properties, including low viscosity and UV transparency. The phenyl-hexyl stationary phase offers alternative selectivity to traditional C18 columns and can be particularly effective in separating aromatic and cyclic compounds, including positional isomers.

Theoretical and Computational Chemistry Studies on 2 1 Methylcyclopentyl Acetonitrile

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are a cornerstone of modern chemistry, providing detailed insights into molecular structure and stability that can be difficult to obtain experimentally. rsc.org

Geometry Optimization and Energetics

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Using a chosen level of theory, such as Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)), the calculation iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy. researchgate.net This lowest energy point on the potential energy surface corresponds to the molecule's most stable structure at 0 Kelvin.

The result of this process is a set of precise bond lengths, bond angles, and dihedral angles. For 2-(1-Methylcyclopentyl)acetonitrile, this would define the exact shape of the cyclopentyl ring, the orientation of the methyl group, and the geometry of the acetonitrile (B52724) substituent. The final, minimized energy value provides a measure of the molecule's thermodynamic stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

This table illustrates the type of data that would be obtained from a geometry optimization calculation. The values presented are for illustrative purposes only and are not based on actual calculations.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Exemplar) |

| Bond Length | C (ring) | C (ring) | - | - | 1.54 Å |

| Bond Length | C (ring) | C (methyl) | - | - | 1.53 Å |

| Bond Length | C (ring) | C (acetonitrile) | - | - | 1.55 Å |

| Bond Length | C (acetonitrile) | N | - | - | 1.16 Å |

| Bond Angle | C (methyl) | C (ring) | C (acetonitrile) | - | 109.5° |

| Dihedral Angle | H | C (methyl) | C (ring) | C (acetonitrile) | 60.0° |

Conformational Analysis and Isomerism

Molecules with single bonds, like this compound, can exist in various spatial arrangements called conformations, which arise from rotation around these bonds. Conformational analysis is the study of the energy differences between these various arrangements. researchgate.net

For this compound, key areas of conformational flexibility include the puckering of the cyclopentane (B165970) ring and the rotation around the single bond connecting the ring to the acetonitrile group. A computational study would involve systematically rotating these bonds and performing geometry optimizations at each step to map out the potential energy surface. This process identifies all stable conformers (local energy minima) and the transition states that separate them. The energy differences between conformers, often just a few kcal/mol, determine their relative populations at a given temperature.

Electronic Structure and Reactivity Descriptors

Beyond geometry, computational methods reveal the distribution of electrons within a molecule, which is fundamental to understanding its chemical reactivity. rsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

A calculation would provide the energies and 3D shapes of the HOMO and LUMO for this compound. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. For this compound, one would expect the HOMO to have significant density on the nitrogen lone pair and the pi system of the nitrile group, while the LUMO would likely be the corresponding antibonding pi orbital (π*).

Table 2: Hypothetical Frontier Molecular Orbital Data

This table shows representative data that would be generated from an FMO analysis. The values are for illustration only.

| Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Highest Occupied Molecular Orbital |

| LUMO | +1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 10.7 | Indicator of kinetic stability |

Electrostatic Potential and Charge Distribution

The molecular electrostatic potential (MEP) map is a color-coded, 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the nitrile group due to its lone pair of electrons. The hydrogen atoms of the methyl and cyclopentyl groups would exhibit a slightly positive potential. This information helps predict non-covalent interactions, such as hydrogen bonding, and sites of potential chemical reaction.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is frequently used to explore the step-by-step pathways of chemical reactions, providing insights into transition states and reaction kinetics that are often inaccessible to experiment. rsc.org For instance, one could computationally study the synthesis of this compound. A common synthesis route involves the nucleophilic substitution of a leaving group on 1-chloro-1-methylcyclopentane (B8640889) with a cyanide ion.

A computational study of this reaction would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials (1-chloro-1-methylcyclopentane and cyanide) and the product.

Finding the Transition State (TS): Searching for the highest energy point along the lowest energy reaction pathway connecting reactants and products. The geometry of the TS reveals the arrangement of atoms at the moment of bond-making and bond-breaking.

Calculating Activation Energy: The energy difference between the transition state and the reactants determines the activation energy (Ea), which is the primary factor controlling the reaction rate. A high activation energy implies a slow reaction.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the reactants and products, ensuring the proposed mechanism is valid.

By modeling such a pathway, chemists can understand the feasibility of a reaction, predict potential byproducts, and gain insight into the factors controlling stereoselectivity and regioselectivity.

Transition State Characterization and Reaction Pathways

The synthesis of this compound can be hypothetically achieved through a bimolecular nucleophilic substitution (SN2) reaction. A plausible pathway involves the reaction of a 1-halo-1-methylcyclopentane with a cyanide nucleophile (CN⁻).

Computational analysis of this reaction involves mapping the potential energy surface (PES). sciforum.netnih.gov The process begins with the reactants (e.g., 1-chloro-1-methylcyclopentane and CN⁻), proceeds through an initial ion-dipole complex, and reaches a transition state (TS) before forming a subsequent complex and, finally, the products. sciforum.netnih.gov

The transition state is the highest energy point on the reaction coordinate, representing a fleeting molecular structure where the nucleophile-carbon bond is partially formed and the carbon-leaving group bond is partially broken. masterorganicchemistry.com For the SN2 reaction on the tertiary carbon of the cyclopentyl ring, the transition state would adopt a trigonal bipyramidal geometry. masterorganicchemistry.com However, the cyclopentane ring's structure imposes significant geometric constraints. The internal C-C-C bond angle of a cyclopentyl ring is approximately 104°, which must distort towards the 120° angle of an idealized sp²-hybridized carbon at the transition state. stackexchange.com This introduces considerable bond angle strain, influencing the reaction's feasibility and rate. stackexchange.com Computational models are used to calculate the precise geometry of this transition state.

Table 1: Illustrative Geometric Parameters for the Hypothetical SN2 Transition State

This table presents hypothetical data based on established principles of SN2 transition states for illustrative purposes.

| Parameter | Description | Hypothetical Value |

| C-CN Bond Length | Distance between the central carbon and the incoming cyanide nucleophile. | ~2.10 Å |

| C-X Bond Length | Distance between the central carbon and the leaving group (e.g., Cl). | ~2.30 Å |

| Nu-C-Lg Angle | Angle between the nucleophile, central carbon, and leaving group. | ~180° |

| C-C-C Angle (ring) | Bond angle within the cyclopentyl ring at the reaction center. | ~115° |

Activation Energy and Reaction Coordinate Analysis

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction, corresponding to the energy difference between the reactants and the transition state. wiley.com A higher activation energy implies a slower reaction rate. Computational chemistry methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of the reactants, transition state, and products. mdpi.com

The reaction coordinate is a path that connects the reactant and product structures through the transition state. By plotting energy against the reaction coordinate, a profile of the reaction is generated. For ionic SN2 reactions, the profile typically shows a double-well potential energy surface in the gas phase, which often transforms into a single-well profile with a higher energy barrier when solvent effects are included. nih.gov The presence of the methyl group and the cyclopentyl ring introduces steric hindrance, which, along with ring strain in the transition state, is expected to result in a relatively high activation energy for this reaction. stackexchange.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict the spectroscopic properties of molecules like this compound, which is invaluable for its identification and characterization.

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of a nitrile is the C≡N stretching vibration. spectroscopyonline.com This peak is typically sharp, strong, and found in a relatively uncluttered region of the spectrum. spectroscopyonline.com For saturated nitriles, this absorbance is expected between 2260 and 2240 cm⁻¹. spectroscopyonline.comnih.gov Computational models can calculate vibrational frequencies, which are often scaled by a factor (e.g., 0.95) to improve agreement with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be predicted with high accuracy using computational models. wiley.com

¹³C NMR: The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of 115-125 ppm. ucalgary.ca

¹H NMR: The protons on the carbon adjacent to the nitrile group (the -CH₂- protons) are characteristically found between 2 and 3 ppm. ucalgary.ca The chemical shifts of the methyl and cyclopentyl protons would also be predicted to aid in structural elucidation.

Table 2: Predicted Spectroscopic Data for this compound This table contains predicted values based on typical ranges for the functional groups present.

| Spectroscopy | Feature | Predicted Value |

| IR | C≡N Stretch | 2250 cm⁻¹ ucalgary.ca |

| ¹³C NMR | C≡N Carbon | 115 - 125 ppm ucalgary.ca |

| ¹³C NMR | -CH₂- Carbon | 20 - 30 ppm |

| ¹³C NMR | Quaternary Cyclopentyl Carbon | 40 - 50 ppm |

| ¹H NMR | -CH₂- Protons | 2.3 ppm |

| ¹H NMR | -CH₃ Protons | 1.1 ppm |

| ¹H NMR | Cyclopentyl Protons | 1.5 - 1.8 ppm |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular movements and interactions over time.

For this compound, MD simulations can provide insights into:

Conformational Flexibility: The cyclopentane ring is not planar and exists in various puckered conformations, such as the "envelope" and "twist" forms. MD simulations can explore the energy landscape of these conformations and the frequency of interconversion between them.

Solvent Interactions: By simulating the molecule in a solvent box (e.g., water or acetonitrile), researchers can study how solvent molecules arrange themselves around the nitrile and alkyl parts of the molecule. mdpi.comshimadzu.com This is crucial for understanding solubility and how the solvent might influence reaction dynamics.

Transport Properties: Simulations can be used to predict macroscopic properties such as diffusion coefficients and viscosity, which are related to the molecule's size, shape, and intermolecular forces.

These simulations provide a microscopic view of the molecule's dynamic nature, complementing the static information obtained from other computational methods.

Advanced Applications of 2 1 Methylcyclopentyl Acetonitrile in Organic Synthesis

As a Precursor to Specific Cyclic Ketones and Alcohols

The transformation of the nitrile group in 2-(1-Methylcyclopentyl)acetonitrile into a carbonyl or hydroxyl functional group is a theoretically viable route to corresponding ketones and alcohols.

The hydrolysis of the nitrile group under acidic or basic conditions would lead to the corresponding carboxylic acid, 2-(1-methylcyclopentyl)acetic acid. This acid could then be converted to a ketone through several methods. One common approach involves the reaction of the carboxylic acid with two equivalents of an organolithium reagent. Alternatively, the carboxylic acid can be converted to an acid chloride, which can then be treated with a Gilman cuprate (B13416276) (an organocuprate reagent).

The synthesis of the corresponding alcohol, 2-(1-methylcyclopentyl)ethanol, can be envisioned through the reduction of the nitrile group. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) would reduce the nitrile directly to the primary amine. To obtain the alcohol, the nitrile could first be hydrolyzed to the carboxylic acid, which can then be reduced to the alcohol using LiAlH₄ or Borane (B79455) (BH₃).

Table 1: Hypothetical Transformations of this compound to a Ketone and Alcohol

| Target Compound | Proposed Reaction Sequence | Key Reagents |

| 1-(1-Methylcyclopentyl)propan-2-one | 1. Hydrolysis of the nitrile to a carboxylic acid. 2. Reaction with an organometallic reagent (e.g., methyllithium). | 1. H₃O⁺ or OH⁻ 2. CH₃Li |

| 2-(1-Methylcyclopentyl)ethanol | 1. Hydrolysis of the nitrile to a carboxylic acid. 2. Reduction of the carboxylic acid. | 1. H₃O⁺ or OH⁻ 2. LiAlH₄ or BH₃ |

Role in the Synthesis of Diverse Heterocyclic Systems

Nitriles are versatile precursors for the synthesis of various nitrogen-containing heterocycles. The reactivity of the nitrile group and the adjacent methylene (B1212753) group in this compound could theoretically be exploited to construct heterocyclic rings.

For instance, the [3+2] cycloaddition reaction of the corresponding nitrile ylide, generated in situ, with various dipolarophiles could lead to five-membered heterocycles. Another potential application is in the synthesis of pyrimidines or pyridines through condensation reactions with dicarbonyl compounds or their equivalents. However, no specific examples involving this compound have been reported in the scientific literature.

Utilization in the Construction of Polycyclic or Spirocyclic Scaffolds

The 1-methylcyclopentyl moiety of the title compound suggests its potential utility in the synthesis of spirocyclic systems, where two rings share a single atom. The quaternary carbon atom of the cyclopentyl ring is a key feature for the construction of a spirocenter.

A hypothetical approach to a spirocyclic compound could involve the functionalization of the methylene group of this compound, followed by an intramolecular cyclization. For example, alkylation of the α-carbon and subsequent ring-closing reaction could potentially form a spirocyclic ketone or lactam. Despite the synthetic interest in spirocycles, there is no documented evidence of this compound being used for this purpose.

Applications in Material Science Precursors (if non-biological)

The application of specific organic molecules as precursors in material science often depends on their unique structural, electronic, or thermal properties. For nitriles, potential applications could include their use in the synthesis of polymers or as ligands for metal complexes. The presence of the bulky and saturated 1-methylcyclopentyl group might impart specific solubility or conformational properties to a resulting material. Nevertheless, a search of the material science literature did not reveal any studies investigating this compound for such applications.

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of 2-(1-Methylcyclopentyl)acetonitrile Chemistry

The current understanding of this compound is largely theoretical, based on established principles of organic chemistry. It is recognized as a molecule that can be synthesized through standard methods like nucleophilic substitution and acetonitrile (B52724) alkylation. Its reactivity is predicted to be dominated by the versatile chemistry of the nitrile functional group.

Identification of Knowledge Gaps and Untapped Research Avenues

There is a significant knowledge gap regarding the experimental validation of the synthesis, reactivity, and spectroscopic properties of this compound. Key untapped research avenues include:

Optimization of Synthetic Routes: Detailed studies to optimize reaction conditions, yields, and purification methods for its synthesis are needed.

Exploration of Chemical Reactivity: Experimental investigation of the hydrolysis, reduction, and other transformations of the nitrile group would provide valuable data.

Biological Activity Screening: The unique structure of the molecule could warrant investigation into its potential biological activities.

Prospects for Novel Synthetic Methodologies and Chemical Transformations

Future research could focus on developing novel synthetic methodologies for this compound and its derivatives. This could include exploring transition-metal-catalyzed cyanomethylation reactions. rsc.orgencyclopedia.pub Furthermore, the transformation of the nitrile group into other functionalities could open up pathways to a range of novel compounds with potential applications in materials science and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-Methylcyclopentyl)acetonitrile, and how can reaction conditions be optimized for higher yield?

- Methodology : Synthesis typically involves cyclopropanation or cyclopentane ring formation followed by nitrile group introduction. For example, cyclopropane rings can be formed via carbenoid reagents reacting with alkenes, followed by nucleophilic substitution to attach the acetonitrile group. Key parameters include temperature control (e.g., 0–25°C for sensitive intermediates), solvent selection (polar aprotic solvents like DMF for SN2 reactions), and inert atmospheres to prevent oxidation . Optimization requires iterative testing of reaction times and stoichiometric ratios, monitored via TLC or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the cyclopentyl and methyl group positions. Infrared (IR) spectroscopy identifies the nitrile stretch (~2240 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray crystallography (using SHELX software ) resolves stereochemistry. Cross-referencing with PubChem or ChemIDplus data ensures consistency with reported spectra .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations assess electron density distribution to predict reactive sites. Retrosynthesis tools (e.g., AI-based platforms in ) propose feasible pathways by analyzing bond dissociation energies and transition states. Molecular docking studies (using AutoDock Vina) model interactions with enzymes or receptors, guiding synthetic modifications for enhanced bioactivity .

Q. What strategies resolve contradictions in reported reaction yields for similar acetonitrile derivatives?

- Methodology : Systematic meta-analysis of literature identifies variables such as catalyst loading (e.g., Pd vs. Cu), solvent purity, or purification methods (column chromatography vs. recrystallization). Controlled replication studies under standardized conditions (e.g., inert atmosphere, anhydrous solvents) isolate critical factors. Statistical tools like ANOVA validate reproducibility .

Q. How do steric effects from the methylcyclopentyl group influence regioselectivity in cross-coupling reactions?

- Methodology : Steric maps generated via molecular mechanics software (e.g., Spartan) quantify spatial hindrance. Comparative studies with analogs (e.g., unsubstituted cyclopentyl derivatives) reveal how methyl placement directs coupling to less hindered positions. Kinetic isotopic effects (KIE) and Hammett plots further elucidate electronic vs. steric contributions .

Data-Driven Analysis

Table 1 : Key Synthetic and Analytical Parameters for this compound Derivatives

Contradiction Resolution

- Issue : Discrepancies in bioactivity data for methylcyclopentyl derivatives.

- Approach : Use isothermal titration calorimetry (ITC) to quantify binding affinities under uniform pH and ionic strength. Compare with in silico predictions (e.g., molecular dynamics simulations) to reconcile experimental vs. theoretical results .

Biological Activity Studies